![molecular formula C18H23N5O B2389111 N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-14-8](/img/structure/B2389111.png)
N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
The compound “N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups, including a pyrrolidine ring, a pyridine ring, and a benzimidazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Stereochemistry and Biological Activity: The stereogenicity of pyrrolidine carbons influences drug candidate profiles. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
Antitumor Potential
While specific studies on our compound are limited, related imidazole-containing compounds have shown antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were evaluated for antitumor potential against various cell lines .
Epilepsy Treatment
Pyrrolidine-2,5-dione derivatives have emerged as valuable scaffolds for treating epilepsy. Researchers synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones, highlighting their potential in this field .
Synthetic Strategies
Researchers have employed two main synthetic strategies:
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrrolidine moieties have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs with different targets, including antibacterial, antifungal, antiviral, and anti-inflammatory agents .
Mode of Action
It’s known that the imidazole ring, a key component of this compound, is a part of many biologically active molecules and drugs . The pyrrolidine ring, another component of this compound, is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds containing imidazole and pyrrolidine moieties are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing imidazole and pyrrolidine moieties are known to exhibit a broad range of biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(13-5-6-15-16(10-13)22-12-21-15)20-11-14-4-3-7-19-17(14)23-8-1-2-9-23/h3-4,7,12-13H,1-2,5-6,8-11H2,(H,20,24)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHPLZLVJILLPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3CCC4=C(C3)NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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